N-Carboxybenzyl Gemcitabine
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Overview
Description
N-Carboxybenzyl Gemcitabine is a derivative of Gemcitabine, a nucleoside analog used extensively in chemotherapy. This compound is characterized by the addition of a carboxybenzyl group to the Gemcitabine molecule, which enhances its stability and modifies its pharmacokinetic properties .
Mechanism of Action
Target of Action
Gemcitabine, a nucleoside analog, primarily targets DNA synthesis and ribonucleotide reductase . It is used as an anticancer therapy for various cancers . The compound’s primary targets play a crucial role in arresting tumor growth and promoting apoptosis of malignant cells .
Mode of Action
Gemcitabine is a prodrug that is transformed into its active metabolites inside the cell . These metabolites work by replacing the building blocks of nucleic acids during DNA elongation . This results in the arrest of tumor growth and the promotion of apoptosis of malignant cells .
Biochemical Pathways
Gemcitabine undergoes complex intracellular conversion to the nucleotides gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP), which are responsible for its cytotoxic actions . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . dFdCDP is a potent inhibitor of ribonucleotide reductase, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis . This potentiates the effects of dFdCTP .
Pharmacokinetics
Gemcitabine is phosphorylated intracellularly to the active triphosphate (dFdCTP) nucleoside, which interferes with DNA synthesis and targets ribonucleotide reductase . Gemcitabine can be effectively inactivated mainly by the action of deoxycytidine deaminase to 2,29-difluorodeoxyuridine . The pharmacokinetics of gemcitabine and its main metabolite dFdU in plasma have been evaluated in multiple studies .
Result of Action
The active metabolites of gemcitabine, when incorporated into DNA, result in chain termination . This leads to the arrest of tumor growth and the promotion of apoptosis of malignant cells . The structure, metabolism, and mechanism of action of gemcitabine are similar to cytarabine, but gemcitabine has a wider spectrum of antitumor activity .
Action Environment
The action of gemcitabine can be influenced by various environmental factors. For instance, the up- or down-regulation of multiple membrane transporters, target enzymes, enzymes involved in the metabolism of gemcitabine, and alterations in the apoptotic pathways may confer sensitivity/resistance to this drug . Knowledge of gemcitabine cellular pharmacology and its molecular mechanisms of resistance and drug interaction may thus be pivotal to a more rational clinical use of this drug in combination regimens and in tailored therapy .
Biochemical Analysis
Biochemical Properties
N-Carboxybenzyl Gemcitabine, like gemcitabine, is an antimetabolite that exerts its antiproliferative action after being converted into active triphosphorylated nucleotides within the cell . These nucleotides interfere with DNA synthesis and target an enzyme called ribonucleotide reductase . This interaction disrupts the normal process of DNA replication, leading to cell death .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells. It influences cell function by disrupting DNA replication, which can lead to cell death . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into active triphosphorylated nucleotides within the cell . These nucleotides can then be incorporated into the DNA during replication. This incorporation disrupts the normal process of DNA replication, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the drug’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, higher doses may lead to more pronounced effects but could also result in toxic or adverse effects .
Metabolic Pathways
This compound is involved in the nucleoside salvage pathway, a metabolic pathway that recycles nucleosides to synthesize nucleotides . It interacts with enzymes such as deoxycytidine kinase, which phosphorylates the drug to convert it into its active form .
Transport and Distribution
This compound is transported into cells via nucleoside transporters . Once inside the cell, it is distributed to the sites where DNA replication occurs, allowing it to exert its effects .
Subcellular Localization
This compound, once transported into the cell, localizes to the sites of DNA replication. This subcellular localization allows the drug to effectively disrupt DNA replication and exert its antiproliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Carboxybenzyl Gemcitabine typically involves the reaction of Gemcitabine with benzyl chloroformate. The process begins with the preparation of a suspension of Gemcitabine in dry pyridine, which is then cooled to 4°C. Trimethylsilylchloride is added dropwise under an argon atmosphere, and the mixture is stirred at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Carboxybenzyl Gemcitabine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an alcohol solvent.
Substitution: Halogens or alkylating agents, under various conditions depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-Carboxybenzyl Gemcitabine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of nucleoside analogs and their interactions with biological molecules.
Industry: Utilized in the development of new pharmaceuticals and as a reference material in quality control.
Comparison with Similar Compounds
Gemcitabine: The parent compound, widely used in chemotherapy.
2’,2’-Difluorodeoxycytidine: Another nucleoside analog with similar properties.
Cytarabine: A nucleoside analog used in the treatment of leukemia.
Uniqueness: N-Carboxybenzyl Gemcitabine is unique due to its enhanced stability and modified pharmacokinetic properties, which may offer advantages in terms of efficacy and reduced side effects compared to its parent compound .
Properties
IUPAC Name |
benzyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26)/t11-,13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMOOGZFANFGH-MRVWCRGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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